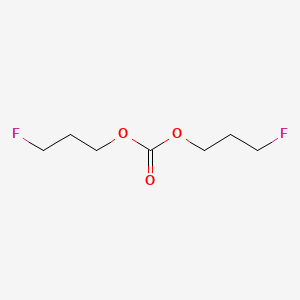
Bis(3-fluoropropyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-fluoropropyl) carbonate is an organic compound characterized by the presence of two 3-fluoropropyl groups attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-fluoropropyl) carbonate typically involves the reaction of 3-fluoropropanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2C3H7FOH+COCl2→(C3H7FO)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of alternative carbonylating agents, such as dimethyl carbonate, can also be explored to minimize the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluoropropyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 3-fluoropropanol and carbon dioxide.
Transesterification: It can participate in transesterification reactions with alcohols to form different carbonate esters.
Nucleophilic Substitution: The fluorine atoms in the 3-fluoropropyl groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Nucleophilic Substitution: Requires nucleophiles like amines or thiols and may be facilitated by catalysts or elevated temperatures.
Major Products
Hydrolysis: 3-Fluoropropanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products where the fluorine atoms are replaced by nucleophiles.
Scientific Research Applications
Bis(3-fluoropropyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.
Electrolytes: Utilized in the formulation of electrolytes for lithium-ion batteries due to its stability and conductivity properties.
Mechanism of Action
The mechanism of action of bis(3-fluoropropyl) carbonate in various applications depends on its chemical reactivity. In organic synthesis, it acts as a carbonylating agent, facilitating the formation of carbonate esters. In materials science, its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. The molecular targets and pathways involved are specific to the application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate: A widely used carbonate ester with similar reactivity but different physical properties.
Ethylene Carbonate: Another carbonate ester commonly used in electrolytes for lithium-ion batteries.
Propylene Carbonate: Similar to ethylene carbonate but with a different molecular structure, offering distinct properties.
Uniqueness
Bis(3-fluoropropyl) carbonate is unique due to the presence of fluorine atoms, which impart specific chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, materials science, and pharmaceuticals. Further research and development may uncover additional uses and improve production methods, enhancing its utility in diverse fields.
Properties
Molecular Formula |
C7H12F2O3 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
bis(3-fluoropropyl) carbonate |
InChI |
InChI=1S/C7H12F2O3/c8-3-1-5-11-7(10)12-6-2-4-9/h1-6H2 |
InChI Key |
FZDXLCQAJDXWHB-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCCCF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















